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molecular formula C8H6BrNO2 B8720106 (3-Bromofuro[2,3-c]pyridin-5-yl)methanol

(3-Bromofuro[2,3-c]pyridin-5-yl)methanol

Cat. No. B8720106
M. Wt: 228.04 g/mol
InChI Key: YMYMALDOJJGSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911543B2

Procedure details

Furo[2,3-c]pyridin-5-ylmethyl acetate (5.17 g, 27.05 mmol) is dissolved in CH2Cl2 (130 mL), layered with saturated NaHCO3 (220 mL), treated with Br2 (8.36 mL, 162.3 mmol) and stirred very slowly for 4.5 h at rt. The mixture is stirred vigorously for 30 min, is diluted with CH2Cl2 (100 mL) and the layers separated. The aqueous layer is extracted with CH2Cl2 (2×100 mL) and the combined organics are concentrated to a small volume under a stream of nitrogen. The solution is diluted with EtOH (200 mL), treated with K2CO3 (22.13 g, 160.1 mmol) and stirred for 2.5 days at rt. The mixture is concentrated to dryness, partitioned between 50% saturated NaCl (200 mL) and CH2Cl2 (5×200 mL), dried over Na2SO4 and concentrated in vacuo to a yellow solid (6.07 g). The crude material is adsorbed onto silica gel (12 g) and chromatographed over 250 g slurry-packed silica gel, eluting with a gradient of 50% EtOAc/hexane to 100% EtOAc. The appropriate fractions are combined and concentrated in vacuo to afford 5.02 g (81%) of (3-bromofuro[2,3-c]pyridin-5-yl)methanol as a white solid. MS (EI) m/z: 227 (M+).
Name
Furo[2,3-c]pyridin-5-ylmethyl acetate
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.36 mL
Type
reactant
Reaction Step Three
Name
Quantity
22.13 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][O:12][C:9]2=[CH:10][N:11]=1)(=O)C.C([O-])(O)=O.[Na+].[Br:20]Br.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[Br:20][C:14]1[C:8]2[C:9](=[CH:10][N:11]=[C:6]([CH2:5][OH:4])[CH:7]=2)[O:12][CH:13]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Furo[2,3-c]pyridin-5-ylmethyl acetate
Quantity
5.17 g
Type
reactant
Smiles
C(C)(=O)OCC=1C=C2C(=CN1)OC=C2
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
8.36 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
22.13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred very slowly for 4.5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred vigorously for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with CH2Cl2 (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organics are concentrated to a small volume under a stream of nitrogen
ADDITION
Type
ADDITION
Details
The solution is diluted with EtOH (200 mL)
STIRRING
Type
STIRRING
Details
stirred for 2.5 days at rt
Duration
2.5 d
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between 50% saturated NaCl (200 mL) and CH2Cl2 (5×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow solid (6.07 g)
CUSTOM
Type
CUSTOM
Details
chromatographed over 250 g slurry-packed silica gel
WASH
Type
WASH
Details
eluting with a gradient of 50% EtOAc/hexane to 100% EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
BrC1=COC2=CN=C(C=C21)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.02 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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